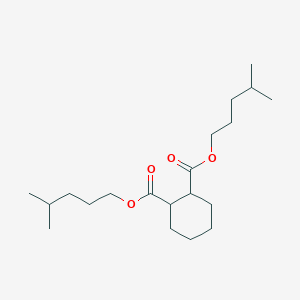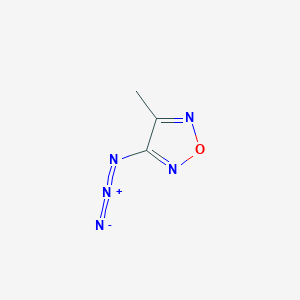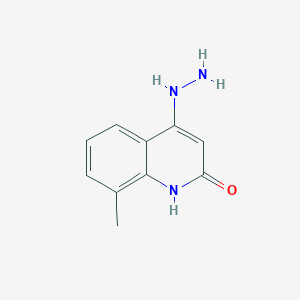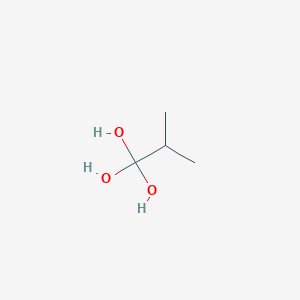![molecular formula C53H58N2O B14257281 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- CAS No. 247074-90-4](/img/structure/B14257281.png)
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with bis(4-butylphenyl)amino groups at the 2 and 7 positions. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with aniline derivatives under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the bis(4-butylphenyl)amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fluorenol derivatives.
科学的研究の応用
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
9H-Fluoren-9-one, 2,7-bis[bis(4-ethoxyphenyl)amino]-: Similar structure but with ethoxy groups instead of butyl groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyphenyl groups instead of bis(4-butylphenyl)amino groups.
Uniqueness
The uniqueness of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
247074-90-4 |
|---|---|
分子式 |
C53H58N2O |
分子量 |
739.0 g/mol |
IUPAC名 |
2,7-bis(4-butyl-N-(4-butylphenyl)anilino)fluoren-9-one |
InChI |
InChI=1S/C53H58N2O/c1-5-9-13-39-17-25-43(26-18-39)54(44-27-19-40(20-28-44)14-10-6-2)47-33-35-49-50-36-34-48(38-52(50)53(56)51(49)37-47)55(45-29-21-41(22-30-45)15-11-7-3)46-31-23-42(24-32-46)16-12-8-4/h17-38H,5-16H2,1-4H3 |
InChIキー |
MOLHCSMEUPAJEH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
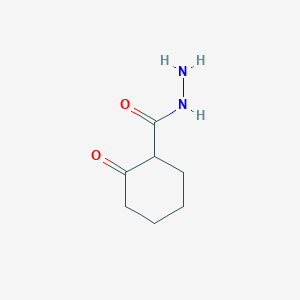
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
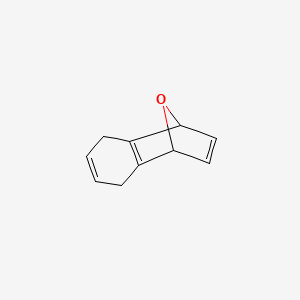
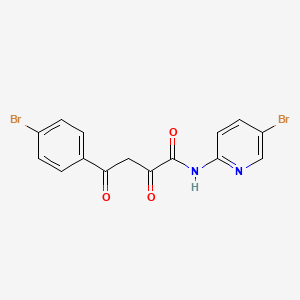
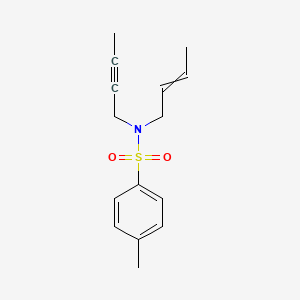
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
